molecular formula C8H9NO3S B2435013 Methyl 4-oxo-4-(thiazol-2-yl)butanoate CAS No. 106961-41-5

Methyl 4-oxo-4-(thiazol-2-yl)butanoate

Cat. No. B2435013
CAS RN: 106961-41-5
M. Wt: 199.22
InChI Key: BBSURTUUVBVGBC-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4-(thiazol-2-yl)butanoate” is a chemical compound with the formula C8H9NO3S. It has a molecular weight of 199.23 . Thiazoles, which include this compound, are important heterocyclics exhibiting diverse biological activities .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-oxo-4-(thiazol-2-yl)butanoate” has been reported in various studies. For instance, one study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation . Another study discusses the synthesis of thiazolyl-pyrazole derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Physical And Chemical Properties Analysis

Thiazole, which is a component of “Methyl 4-oxo-4-(thiazol-2-yl)butanoate”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have shown promising applications in anticancer research. For instance, thiazolyl-pyrazole derivatives exhibited binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy, indicating their potential as anticancer agents. Some of these compounds demonstrated activities comparable to standard drugs against human liver carcinoma cell lines (Sayed et al., 2019).

Antimicrobial Activity

Various derivatives of Methyl 4-oxo-4-(thiazol-2-yl)butanoate have been synthesized and shown significant antimicrobial activities. This includes effectiveness against bacterial strains such as E. coli and various fungal pathogens. Such compounds offer potential routes for the development of new antimicrobial agents (Raval et al., 2012), (Mostafa et al., 2013).

Fungicidal Activities

Some derivatives, particularly those containing a 2-aryl-thiazole scaffold, have been designed and evaluated for fungicidal activities. These compounds showed promising results against various fungal pathogens, indicating their potential as fungicides (Huang et al., 2021).

Potential in Enzyme Inhibition

Certain derivatives have shown potential in inhibiting enzymes like DNA gyrase, which is significant in cancer research and treatment. This suggests the possibility of these compounds in the development of new therapeutic agents targeting specific enzymes (Yurttaş et al., 2022).

Applications in Chromatography

Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. This highlights their utility in analytical chemistry, especially in pharmaceutical analysis (Gatti et al., 1990).

Probing and Detection Applications

Derivatives have been used in the synthesis of probes for detecting ions like Cr3+ in living cells, demonstrating their application in biochemical and environmental analysis (Mani et al., 2018).

Potential in Organotin Chemistry

The compound and its derivatives have been explored in organotin(IV) chemistry, revealing potential biological activities like antibacterial, antifungal, and antileishmanial activities. Such studies open new avenues in the field of medicinal chemistry (Javed et al., 2015).

properties

IUPAC Name

methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSURTUUVBVGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate

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